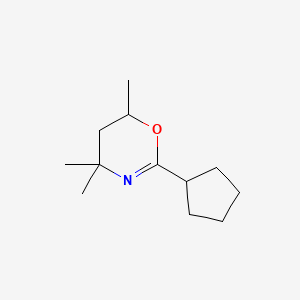
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound It is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- can be achieved through several methods. One common approach involves the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method typically requires specific reaction conditions, including the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available resources.
Analyse Chemischer Reaktionen
4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.
In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .
Wirkmechanismus
The mechanism of action of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- include other oxazine derivatives such as 4H-1,3-Oxazine,5,6-dihydro-2,4,4,6-tetramethyl- and 4H-1,3-Oxazine,5,6-dihydro-2,4,4,5,6-pentamethyl- . These compounds share structural similarities but differ in their substituents and specific properties.
The uniqueness of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- lies in its specific substituents, which can influence its reactivity, stability, and potential applications. Comparing these compounds helps researchers understand the structure-activity relationships and optimize their use in various applications.
Eigenschaften
CAS-Nummer |
39576-00-6 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-cyclopentyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H21NO/c1-9-8-12(2,3)13-11(14-9)10-6-4-5-7-10/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
KVCPLBWJCAUJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N=C(O1)C2CCCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
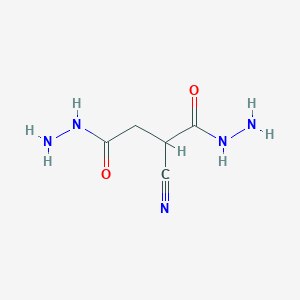
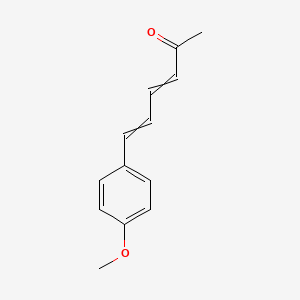

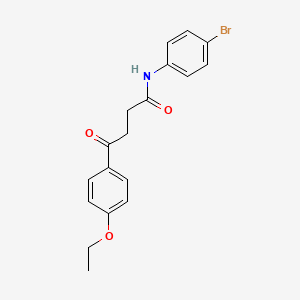
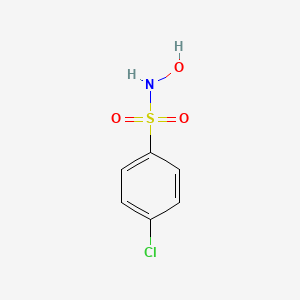
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
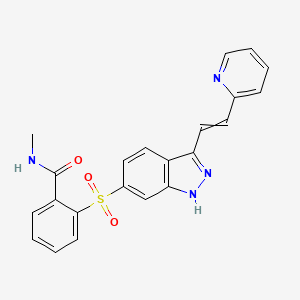
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
